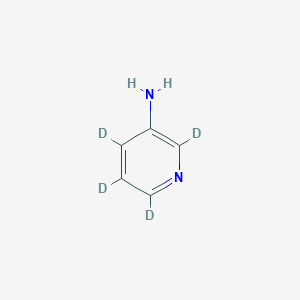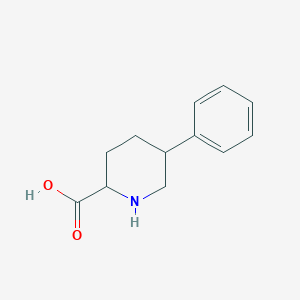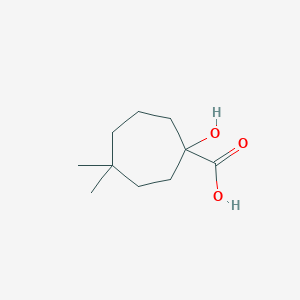
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3 It is a cycloalkane derivative, characterized by a seven-membered ring with a hydroxyl group and a carboxylic acid group attached to the same carbon atom
Métodos De Preparación
The synthesis of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid typically involves the following steps:
Cycloheptane Formation: The initial step involves the formation of the cycloheptane ring. This can be achieved through various methods, including the cyclization of linear precursors or the ring expansion of smaller cycloalkanes.
Introduction of Functional Groups: The hydroxyl and carboxylic acid groups are introduced through specific reactions. For example, the hydroxyl group can be added via hydroboration-oxidation, while the carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Aplicaciones Científicas De Investigación
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a useful probe in studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It may modulate metabolic pathways, signaling cascades, or other biochemical processes, depending on its specific application and context.
Comparación Con Compuestos Similares
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid: A six-membered ring analog with similar functional groups.
1-Hydroxy-4,4-dimethylcyclooctane-1-carboxylic acid: An eight-membered ring analog with similar functional groups.
Uniqueness: The seven-membered ring structure of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid provides unique steric and electronic properties, making it distinct from its six- and eight-membered ring counterparts.
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-9(2)4-3-5-10(13,7-6-9)8(11)12/h13H,3-7H2,1-2H3,(H,11,12) |
Clave InChI |
JKRCNUZDADSHOW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(CC1)(C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)


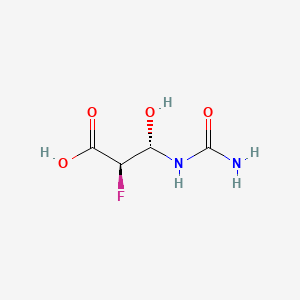
![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
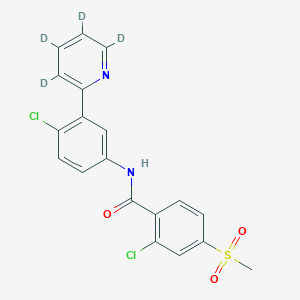
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
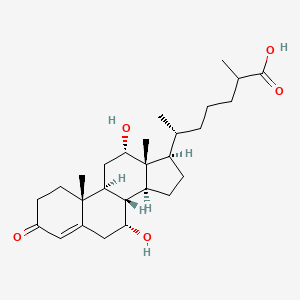
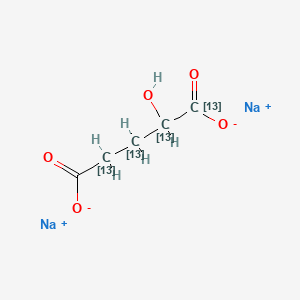

![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)
